![molecular formula C19H19FN4O3S2 B2472065 4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 749219-32-7](/img/structure/B2472065.png)
4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a morpholine group, a triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular formula of this compound is C19H19FN4O3S2, and its molecular weight is 434.51 . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom, is also present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar sulfonyl and morpholine groups might increase its solubility in polar solvents .Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. Its triazole-thiol moiety may interfere with cellular processes, making it a candidate for cancer therapy. Investigating its effects on specific cancer cell lines and understanding its mechanism of action are crucial areas of study .
- The presence of a morpholine-sulfonyl group suggests possible anti-inflammatory effects. Scientists have investigated its impact on inflammatory pathways, such as NF-κB signaling. Further studies could elucidate its potential as an anti-inflammatory agent .
- The fluorophenyl-methyl and morpholine-sulfonyl groups hint at antimicrobial properties. Researchers have examined its activity against bacteria, fungi, and parasites. Understanding its mode of action and optimizing its efficacy could lead to novel antimicrobial agents .
- Enzyme inhibition is a critical area of research. This compound’s triazole-thiol scaffold may interact with enzymes involved in disease pathways. Investigating its selectivity and potency against specific enzymes could reveal therapeutic targets .
- The sulfur-containing triazole-thiol group can form complexes with metal ions. Researchers have explored its coordination chemistry, studying its ability to chelate metals. Applications range from catalysis to drug delivery systems .
- Computational studies have assessed the pharmacokinetic properties of this compound. Predicting its absorption, distribution, metabolism, and excretion (ADME) can guide drug design. Researchers aim to optimize its properties for therapeutic use .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Applications
Inhibition of Enzymes
Metal Chelation and Coordination Chemistry
Pharmacokinetics and Drug Design
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, indicating their potential for diverse biological activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a broad range of potential therapeutic effects .
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c20-16-6-4-14(5-7-16)13-24-18(21-22-19(24)28)15-2-1-3-17(12-15)29(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11,13H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOXLYIALPJKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol |
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